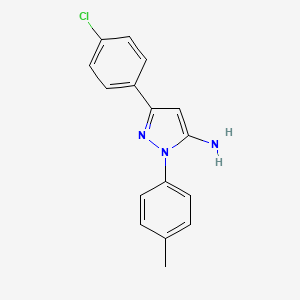
3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine often involves regiospecific reactions, with single-crystal X-ray analysis providing unambiguous structure determination. Kumarasinghe et al. (2009) discussed the synthesis of structurally similar compounds, highlighting the importance of spectroscopic techniques and crystallization for structural confirmation (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
Crystallographic studies offer detailed insights into the molecular structure of pyrazol-related compounds. For example, Prabhudeva et al. (2017) utilized single-crystal X-ray diffraction to confirm the structure of a compound with a similar pyrazol core, demonstrating the monoclinic crystal system and space group P21/c (Prabhudeva, Prabhuswamy, Kumar, Lokanath, Naveen, & Kumar, 2017).
Chemical Reactions and Properties
Chemical reactions involving pyrazol compounds can lead to the formation of various derivatives with distinct chemical properties. The work by Guna et al. (2015) on synthesizing pyrazoline derivatives and evaluating their antimicrobial activity exemplifies the chemical versatility and potential application of these compounds (Guna, Bhadani, Purohit, & Purohit, 2015).
Physical Properties Analysis
The analysis of physical properties, such as crystallinity and molecular conformation, is crucial for understanding the behavior of chemical compounds. The crystallization and molecular structure investigation by Achutha et al. (2017) provides valuable data on intramolecular hydrogen bonds and π … π interactions, which contribute to the structural stability of pyrazol derivatives (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).
Chemical Properties Analysis
The chemical properties of pyrazol derivatives, such as reactivity and potential for forming complexes with metals, are explored in various studies. Jadeja et al. (2004) described the synthesis of Schiff bases from pyrazol-3-one and their copper(II) complexes, showcasing the chemical versatility and potential applications of these compounds in coordination chemistry (Jadeja, Shah, Suresh, & Paul, 2004).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- The compound and its derivatives have been synthesized and structurally characterized. For instance, B. Kariuki et al. (2021) reported the synthesis and structural characterization of isostructural compounds related to 3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine. They emphasized the planar nature of the molecule, which is crucial for understanding its properties and potential applications (B. Kariuki, B. F. Abdel-Wahab, G. El‐Hiti, 2021).
Fluorescence Sensing and Logic Circuit Construction
- A study by Wendan Gao et al. (2018) explored the use of a diarylethene containing a variant of 3-(4-methylphenyl)-1H-pyrazol-5-amine. This compound demonstrated excellent fluorescence sensing ability for Al3+ and Zn2+, making it a potential candidate for environmental monitoring and analytical applications. Furthermore, the compound was used to construct a logic circuit, showcasing its potential in molecular electronics (Wendan Gao, Yaping Zhang, Hui Li, S. Pu, 2018).
X-Ray Analysis and Conformational Studies
- Isuru R. Kumarasinghe et al. (2009) conducted a study involving compounds related to 3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, focusing on their X-ray analysis and conformational differences. These studies are important for understanding the detailed structural characteristics of these compounds (Isuru R. Kumarasinghe, V. Hruby, G. Nichol, 2009).
Neuroprotective Agent Study
- The compound has been studied as a part of new neuroprotective agents for ischemia-reperfusion damage. John Kim et al. (2002) researched KR-31543, a compound involving a variant of 3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, and its metabolism in rats. This study contributes to the understanding of its potential therapeutic applications (John Kim, H. Ji, Seung-Seok Lee, S. Yoo, S. O. Kim, D. H. Lee, Hong Lim, H. Lee, 2002).
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2-(4-methylphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-11-2-8-14(9-3-11)20-16(18)10-15(19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKXMVKAOJRWKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine | |
CAS RN |
84637-30-9 |
Source


|
| Record name | 3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

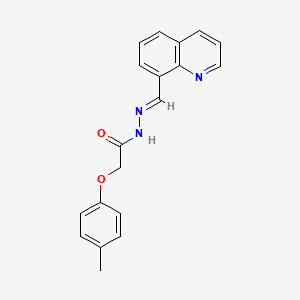
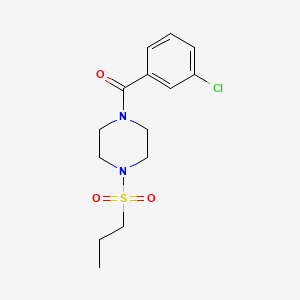
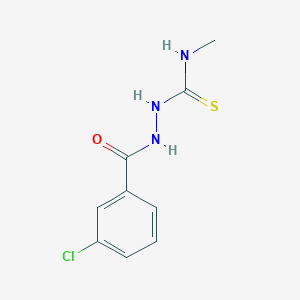

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507776.png)
![5-(2-chlorophenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-furamide](/img/structure/B5507781.png)

![2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile](/img/structure/B5507797.png)
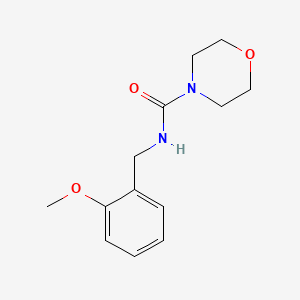
![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5507815.png)
![{3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]phenyl}methanol](/img/structure/B5507821.png)
![N'-[3-(benzyloxy)benzylidene]-2-methyl-3-furohydrazide](/img/structure/B5507826.png)
![9-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5507836.png)
![benzo-1,4-quinone O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime](/img/structure/B5507842.png)